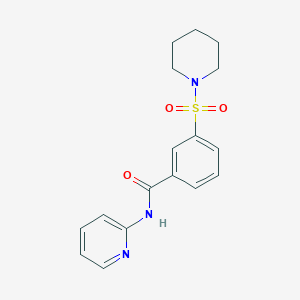
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide, also known as PSB-603, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the orexin-1 receptor, which is a key regulator of wakefulness and arousal in the brain. In
Mechanism of Action
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide acts as a selective antagonist of the orexin-1 receptor, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. The binding of orexin-A to the orexin-1 receptor activates a signaling cascade that leads to increased wakefulness and arousal. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide blocks this signaling cascade by binding to the orexin-1 receptor and preventing orexin-A from binding. This results in decreased wakefulness and arousal, which can have therapeutic implications for various disorders.
Biochemical and Physiological Effects:
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to decrease wakefulness and increase sleep in rats, suggesting that it may have potential as a sleep aid. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been shown to decrease food intake and body weight in rats, suggesting that it may have potential as a treatment for obesity. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to decrease stress-induced reinstatement of drug-seeking behavior in rats, suggesting that it may have potential as a treatment for addiction.
Advantages and Limitations for Lab Experiments
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has several advantages for use in lab experiments. This compound is highly selective for the orexin-1 receptor, which allows for precise manipulation of orexin signaling in animal models. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been shown to have good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, there are also limitations to the use of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide in lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy in humans is not well established. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has a relatively short half-life in the body, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide. One area of interest is the potential use of this compound as a sleep aid or treatment for insomnia. Another area of interest is the potential use of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide as a treatment for obesity or other metabolic disorders. Additionally, 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide may have potential as a treatment for addiction or other psychiatric disorders. Further research is needed to fully explore the potential therapeutic applications of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide.
Synthesis Methods
The synthesis of 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide involves several steps, including the reaction of 2-chloro-5-nitropyridine with piperidine, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with 4-aminobenzamide and treated with sulfuryl chloride to yield the final product. This synthesis method has been optimized for high yield and purity, and has been used to produce 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide for research purposes.
Scientific Research Applications
3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has been used extensively in scientific research to investigate the role of the orexin-1 receptor in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of orexin-A, a neuropeptide that regulates wakefulness and arousal, in animal models. 3-(1-piperidinylsulfonyl)-N-2-pyridinylbenzamide has also been used to study the effects of orexin-1 receptor antagonism on feeding behavior, stress response, and addiction-related behaviors.
properties
IUPAC Name |
3-piperidin-1-ylsulfonyl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-16-9-2-3-10-18-16)14-7-6-8-15(13-14)24(22,23)20-11-4-1-5-12-20/h2-3,6-10,13H,1,4-5,11-12H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZGVQPHPKMFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5681519.png)
![N-methyl-2-(1-oxoisoquinolin-2(1H)-yl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5681520.png)
![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5681523.png)
![2-(1H-imidazol-4-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5681524.png)
![methyl 4-{5-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5681525.png)
![N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681530.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-(3-morpholin-4-ylbenzyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681545.png)
![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![5-chloro-N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681563.png)
![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)